molecular formula C16H15ClN2O4 B2560508 (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2035000-34-9

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2560508
CAS No.: 2035000-34-9
M. Wt: 334.76
InChI Key: NEXNDLDSJPUYQM-ZZXKWVIFSA-N
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Description

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of a pyrrolidine ring, an oxazolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxazolidine Ring: This can be synthesized by reacting an amino alcohol with a carbonyl compound under dehydrating conditions.

    Final Coupling: The final step involves coupling the pyrrolidine and oxazolidine intermediates with the chlorophenyl acrylate under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-(3-(4-fluorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.

    (E)-3-(1-(3-(4-methylphenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-13(9-18)19-15(21)10-23-16(19)22/h1-6,13H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXNDLDSJPUYQM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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